N-(3-chloro-2-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic rings. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
- Benzamide, N-(3-methylphenyl)-4-chloro-
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-8-17(9-7-15)14-28(26,27)24-12-10-18(11-13-24)21(25)23-20-5-3-4-19(22)16(20)2/h3-9,18H,10-14H2,1-2H3,(H,23,25) |
InChI Key |
DKQXXGUBDSQPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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